molecular formula C22H24N2O3 B12473677 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-ethylphenyl)propanamide

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B12473677
M. Wt: 364.4 g/mol
InChI Key: FMOBYPQXHDYUMX-UHFFFAOYSA-N
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Description

2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE is a complex organic compound with a unique tetracyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetracyclic Core: The tetracyclic core is synthesized through a series of cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure the formation of the desired tetracyclic structure.

    Introduction of Functional Groups: After forming the core structure, various functional groups are introduced through substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and oxidizing agents.

    Final Coupling Reaction: The final step involves coupling the tetracyclic core with the 2-ethylphenylpropanamide moiety. This step is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(3-methoxyphenyl)benzamide
  • 2-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(4-iodophenyl)acetamide

Uniqueness

2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-N-(2-ETHYLPHENYL)PROPANAMIDE stands out due to its specific functional groups and the unique tetracyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(2-ethylphenyl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-3-12-6-4-5-7-17(12)23-20(25)11(2)24-21(26)18-13-8-9-14(16-10-15(13)16)19(18)22(24)27/h4-9,11,13-16,18-19H,3,10H2,1-2H3,(H,23,25)

InChI Key

FMOBYPQXHDYUMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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